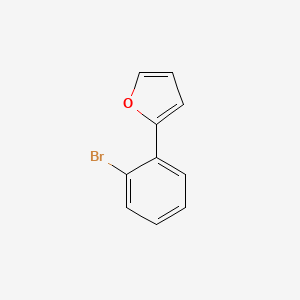

2-(2-Bromophenyl)furan

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWTWWDBLGSPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469493 | |

| Record name | 2-(2-bromophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38527-58-1 | |

| Record name | 2-(2-bromophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Bromophenyl Furan and Precursor Architectures

Direct Synthesis of 2-(2-Bromophenyl)furan

The direct formation of the biaryl linkage in this compound is most commonly accomplished through cross-coupling reactions, where palladium and copper complexes have proven to be the most effective catalysts.

Transition-Metal-Catalyzed Cross-Coupling Approaches

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, and its various iterations are well-suited for the construction of 2-arylfurans.

The Suzuki-Miyaura reaction stands as a powerful and versatile method for the formation of C-C bonds. This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. For the synthesis of this compound, this would involve the reaction of a furan-based organoboron reagent, such as 2-furylboronic acid, with a dihalogenated benzene (B151609) derivative, like 1-bromo-2-iodobenzene. The higher reactivity of the carbon-iodine bond allows for selective coupling at that position, leaving the bromo group intact.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.

A variety of palladium sources, ligands, bases, and solvent systems can be employed to optimize the reaction conditions. Common palladium catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] with the addition of phosphine (B1218219) ligands. The choice of base and solvent is critical and can significantly impact the reaction yield and selectivity.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | Good to Excellent |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 80-110 | Good to Excellent |

| PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 90 | Moderate to Good |

This table represents typical conditions for Suzuki-Miyaura reactions and not specific experimental data for the synthesis of this compound, as detailed experimental procedures for this specific transformation were not prominently found in the searched literature.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be employed for the synthesis of 2-arylfurans. These include the Stille, Hiyama, and Negishi couplings, which utilize different organometallic reagents.

The Stille reaction involves the coupling of an organotin reagent (e.g., 2-(tributylstannyl)furan) with an organohalide. A significant advantage of organostannanes is their stability to air and moisture. However, the toxicity of tin compounds is a major drawback.

The Hiyama coupling utilizes organosilicon compounds, which are less toxic and more environmentally benign than their tin counterparts. The reaction requires an activating agent, typically a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to facilitate transmetalation.

The Negishi coupling employs organozinc reagents, which are highly reactive and often provide excellent yields. These reagents are typically prepared in situ from the corresponding organohalide.

| Coupling Reaction | Furan (B31954) Reagent | Aryl Halide | Catalyst System | Key Features |

| Stille | 2-(Tributylstannyl)furan | 1-Bromo-2-iodobenzene | Pd(PPh₃)₄ | Air and moisture stable reagents; toxic tin byproducts. |

| Hiyama | 2-(Trimethoxysilyl)furan | 1-Bromo-2-iodobenzene | Pd(OAc)₂ / Ligand + Fluoride source | Less toxic than Stille reagents; requires an activator. |

| Negishi | 2-(Chloro-zinc)furan | 1-Bromo-2-iodobenzene | PdCl₂(dppf) or Ni(acac)₂ | Highly reactive nucleophiles; often prepared in situ. |

This table provides a general overview of alternative palladium-catalyzed coupling strategies applicable to the synthesis of this compound.

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, offer a valuable alternative to palladium-based systems. The classic Ullmann reaction involves the coupling of two aryl halides in the presence of copper at elevated temperatures. More contemporary methods utilize soluble copper catalysts and ligands, allowing for milder reaction conditions.

For the synthesis of this compound, an Ullmann-type reaction could potentially couple a furan nucleophile with a dihaloarene. These reactions often require polar, high-boiling solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The development of ligand-assisted copper-catalyzed reactions has significantly broadened the scope and applicability of this methodology.

Intramolecular Annulation and Cyclization Strategies

An alternative approach to forming the furan ring is through intramolecular cyclization of a suitably functionalized precursor.

Copper-promoted intramolecular annulation represents an elegant strategy for the construction of furan rings fused to an aromatic system. Research has demonstrated the synthesis of benzofuran (B130515) derivatives through a copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. A key finding in this area is the intramolecular annulation of 1-bromo-2-(2-(2-fluorophenyl)ethynyl)benzene, where the fluoro moiety acts as the leaving group, yielding 2-(2-bromophenyl)benzofuran as the major product. This suggests that a similar strategy, starting with a precursor containing a bromine substituent on the phenyl ring destined to be part of the final product, could be a viable route to this compound. This pathway involves the in-situ generation of a nucleophile that attacks the alkyne, followed by cyclization and aromatization to form the furan ring.

Metal-Catalyzed Intramolecular C-O Bond Formation for Furan Ring Closure

Metal-catalyzed intramolecular C-O bond formation is a powerful strategy for constructing the furan or benzofuran ring system. These reactions typically involve the cyclization of a suitably functionalized acyclic precursor, where a carbon-oxygen bond is formed to close the ring. While direct synthesis of this compound via this method is less commonly detailed, the principles are well-established in the synthesis of related aryl-substituted furans and benzofurans.

Palladium and copper are the most frequently employed metals for these transformations. For instance, palladium-catalyzed annulation of o-hydroxyarylacetylenes is a known route to benzofurans. tandfonline.com A hypothetical precursor for this compound could be a derivative of a 1-(2-bromophenyl)-alkynol, which upon activation with a metal catalyst, could undergo intramolecular attack by the hydroxyl group to form the furan ring.

One-pot cascade methods have also been developed for 2-arylbenzofurans, which combine Sonogashira coupling reactions with a subsequent cyclization of a 2-ethynylphenol (B1266645) intermediate. acs.orgresearchgate.net This highlights the utility of metal catalysis in orchestrating multiple bond-forming events in a single operation to build complex heterocyclic systems. Similarly, copper(II) bromide has been used to facilitate the intramolecular cyclization of 2-styrylphenols to yield 2-arylbenzo[b]furans at ambient temperature, offering a convenient and efficient protocol. tandfonline.comtandfonline.com

Selective Arylation of Furan Ring Systems

A more direct and widely documented approach to this compound is the selective arylation of a furan ring. This can be achieved through modern cross-coupling reactions, most notably palladium-catalyzed direct C-H arylation or Suzuki-Miyaura coupling.

Direct C-H Arylation: This method is highly atom-economical as it avoids the pre-functionalization of the furan ring. The reaction involves the coupling of furan directly with an aryl halide, such as 1,2-dibromobenzene (B107964) or 2-bromoiodobenzene. Palladium catalysts are highly effective for this transformation. The inherent reactivity of furan dictates that electrophilic substitution and C-H activation preferentially occur at the C2 and C5 positions due to the higher electron density and stability of the resulting intermediate. ksu.edu.sa Research has demonstrated that palladium acetate, in combination with specific ligands, can efficiently catalyze the direct arylation of furans with aryl bromides. The choice of ligand and base is crucial for achieving high selectivity and yield.

Suzuki-Miyaura Coupling: This well-established cross-coupling reaction provides a reliable route to 2-arylfurans. The synthesis would involve the reaction of a furan-2-yl organoboron species, such as 2-furanboronic acid, with a suitable 2-bromophenyl halide (e.g., 1,2-dibromobenzene). Alternatively, the coupling can be performed between 2-bromofuran (B1272941) and 2-bromophenylboronic acid. This latter approach is particularly relevant given the accessibility of 2-bromofuran as a key precursor.

Synthesis of Key Ortho-Bromophenyl Furan Precursors and Analogs

The synthesis of the target compound often relies on the preparation of key intermediates that are subsequently functionalized.

Preparation of 2-Bromofuran for Subsequent Functionalization

2-Bromofuran is a critical precursor for syntheses involving Suzuki or other cross-coupling reactions. While furan reacts vigorously with bromine at room temperature to yield polyhalogenated products, controlled monobromination can be achieved under milder conditions. pharmaguideline.com A simple, scalable, and efficient procedure for preparing 2-bromofuran involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF). citycollegekolkata.org This method avoids harsh reagents and complex purification steps, often yielding the product in good yields after simple distillation. citycollegekolkata.org

| Reagent | Solvent | Conditions | Yield | Reference |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Room Temperature | Good | citycollegekolkata.org |

| Bromine | Dimethylformamide (DMF) | -5°C | Moderate | pharmaguideline.com |

Synthesis of Related Bromophenyl Furanones and Carboxaldehydes

The synthesis of functionalized precursors like bromophenyl furanones and carboxaldehydes provides alternative routes to the target molecule or its derivatives. These functional groups can serve as handles for further chemical transformations.

Bromophenyl Furan Carboxaldehydes: 5-(2-Bromophenyl)furan-2-carboxaldehyde has been synthesized using the Meerwein arylation reaction. clockss.org This method involves the reaction of a diazonium salt, prepared from 2-bromoaniline (B46623), with furan-2-carboxaldehyde in the presence of a copper salt catalyst. clockss.org The aldehyde group can then be removed or modified if necessary. Another key reaction for introducing a formyl group is the Vilsmeier-Haack reaction, which uses a reagent formed from DMF and phosphorus oxychloride to formylate electron-rich aromatic rings like furan, typically at the C2 position. citycollegekolkata.orgresearchgate.net

| Starting Materials | Reaction | Product | Reference |

| 2-Bromoaniline, Furan-2-carboxaldehyde | Meerwein Reaction | 5-(2-Bromophenyl)furan-2-carboxaldehyde | clockss.org |

| This compound, DMF, POCl₃ | Vilsmeier-Haack Reaction | 5-(2-Bromophenyl)furan-2-carboxaldehyde | citycollegekolkata.orgresearchgate.net |

Bromophenyl Furanones: Various synthetic methods exist for brominated 2(5H)-furanone derivatives. acs.org For example, 3-(bromophenyl)-5,5-dimethyl-2(5H)-furanones have been synthesized through an acid-catalyzed annulation of 2-methylpropan-2-ol with bromophenylglyoxylic acids. acs.org These furanone structures are valuable intermediates in medicinal chemistry.

Multicomponent Reactions and Cascade Annulations Leading to Furan Architectures

Multicomponent reactions (MCRs) and cascade (or domino) annulations offer highly efficient pathways to complex molecular architectures in a single synthetic operation, minimizing waste and purification steps. These strategies are increasingly applied to the synthesis of substituted furans.

For example, one-pot syntheses of 2,5-disubstituted furans have been developed from γ-ketoacids. researchgate.net Cascade reactions, often catalyzed by metals like palladium, gold, or copper, can rapidly construct the furan ring from simple acyclic precursors. A gold and copper co-catalyzed three-step cascade reaction of propargyl alcohols and alkynes provides access to di-, tri-, and tetrasubstituted furans. acs.org Palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides have been shown to give regioselective access to 2,3,4-trisubstituted furans. organic-chemistry.org While these methods may not directly yield this compound, they represent powerful strategies for creating diverse libraries of substituted furans that could include the target structure by choosing appropriate starting materials.

Assessment of Chemo- and Regioselectivity in Bromophenylfuran Synthesis

Achieving the desired chemo- and regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted compounds like this compound.

Regioselectivity in Furan Arylation: The furan ring has two chemically distinct positions, C2 (α) and C3 (β). Electrophilic attack and metal-catalyzed C-H activation are strongly favored at the C2 (and C5) position. This is because the carbocation intermediate formed upon attack at the α-position is better stabilized by resonance, involving the lone pair of the oxygen atom, than the intermediate from β-attack. ksu.edu.sa Consequently, direct C-H arylation of unsubstituted furan with a 2-bromophenyl source will overwhelmingly yield the 2-substituted product. This inherent electronic preference provides excellent regiocontrol.

Control in Palladium-Catalyzed Reactions: In palladium-catalyzed cross-coupling reactions, the regioselectivity is often dictated by the catalyst system. The choice of phosphine ligands, for example, can dramatically influence the outcome of the reaction. nih.gov Bulky and electron-rich ligands can control which C-H bond is activated or influence the rate of reductive elimination, thereby directing the reaction towards a specific isomer. nih.gov In reactions involving substrates with multiple reactive sites, such as a molecule with both a C-Br and a C-Cl bond, the catalyst can be tuned to selectively activate one over the other (chemoselectivity), typically favoring the more reactive C-Br bond for oxidative addition.

Selectivity in Ring Formation: In intramolecular cyclization reactions, regioselectivity is governed by Baldwin's rules and the specific mechanism of the metal-catalyzed process. For instance, the formation of a five-membered furan ring via a 5-Endo-Dig cyclization is generally favored in many metal-catalyzed reactions of alkynols, leading to a specific substitution pattern on the resulting furan.

Reactivity and Mechanistic Investigations of 2 2 Bromophenyl Furan

Reactivity Profile of the Furan (B31954) and Bromophenyl Moieties

The presence of both a furan ring and a bromophenyl group within the same molecule gives rise to a unique reactivity profile. The furan is an electron-rich aromatic heterocycle, while the bromophenyl group introduces the potential for reactions at the carbon-bromine bond.

Electronic Effects of the Ortho-Bromine Substituent on Furan Reactivity

The furan ring is inherently more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating effect of the oxygen heteroatom. slideshare.net This increased electron density on the furan ring facilitates reactions with electrophiles. slideshare.net The position of the bromine atom on the adjacent phenyl ring, specifically at the ortho position, can influence the reactivity of the furan ring through both inductive and resonance effects.

Electrophilic and Nucleophilic Activation of the Bromophenyl Furan System

The 2-(2-bromophenyl)furan system can be activated for both electrophilic and nucleophilic reactions. The electron-rich furan ring is susceptible to electrophilic attack. slideshare.netpearson.com For example, furan readily undergoes bromination to yield 2-bromofuran (B1272941) under mild conditions. pearson.com

The bromine atom on the phenyl ring serves as a handle for various nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide range of functional groups at this position, making this compound a versatile building block in the synthesis of more complex molecules. Theoretical studies using density functional theory (DFT) can help predict the sites for nucleophilic and electrophilic attack by analyzing reactivity indices. researchgate.net

Transition-Metal-Catalyzed Transformations of this compound

Transition-metal catalysis has emerged as a powerful tool for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Diverse Cross-Coupling Reactions at the Bromine Center

The bromine atom in this compound is a prime site for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron compound. sci-hub.semdpi.com For instance, this compound can be coupled with various arylboronic acids to synthesize 2-arylfurans. sci-hub.se This methodology has been applied to the synthesis of novel benzofuran (B130515) derivatives containing a biaryl moiety. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. mdpi.com

Other Cross-Coupling Reactions: Besides the Suzuki-Miyaura coupling, other transition-metal-catalyzed reactions can be employed to functionalize the bromine center. These include couplings with alkynes and other organometallic reagents. researchgate.netorganic-chemistry.org Copper-catalyzed reactions have also been shown to be effective for certain transformations. researchgate.netacs.org

The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions involving bromophenyl-containing furan derivatives.

| Arylboronic Acid | Product | Yield (%) | Catalyst | Base | Reference |

| 4-Methoxyphenylboronic acid | 2-(4'-Methoxybiphenyl-4-yl)benzofuran | 91 | Pd(II) complex | K₂CO₃ | mdpi.com |

| 2-Methylphenylboronic acid | 2-(2'-Methylbiphenyl-4-yl)benzofuran | Not specified | Not specified | Not specified | mdpi.com |

| Various arylboronic acids | N-(4-Arylphenyl)furan-2-carboxamides | 43-83 | Triphenylphosphine (B44618) palladium | K₃PO₄ | mdpi.com |

| Various arylboronic acids | 2-Arylfurans | Moderate to good | Palladium catalyst | Not specified | sci-hub.se |

Intramolecular Cyclization Reactions Leading to Fused Heterocycles

The strategic positioning of the furan ring and the bromo-substituent in this compound allows for intramolecular cyclization reactions, providing access to a variety of fused heterocyclic systems.

A notable application of intramolecular cyclization is the synthesis of fluorenones. While the direct synthesis of fluorenones from this compound itself is not explicitly detailed in the provided context, related palladium-catalyzed intramolecular arylations are a known strategy for forming such fused ring systems. rsc.orgnih.gov For instance, palladium-catalyzed intramolecular C-H direct arylation is a key step in the synthesis of 7b-aryl-fluoradenes from 9-(2-bromophenyl)fluorenyl derivatives. nih.gov This type of reaction involves the formation of a new carbon-carbon bond between the phenyl ring and another aromatic system within the same molecule. nih.gov Mechanistic studies suggest that such transformations can be initiated by the oxidation of a precursor alcohol followed by an intramolecular reductive coupling. rsc.org

Investigations into C(CO)–C Bond Cleavage Pathways

The reactivity of furan derivatives structurally similar to this compound, specifically (ortho-bromophenyl)furan-2-yl-methanones, demonstrates a fascinating divergence in reaction pathways under palladium catalysis, leading to either C(CO)–C bond cleavage or intramolecular cyclization. rsc.org The choice between these pathways is critically dependent on the reaction conditions, particularly the base and ligand employed. rsc.orgresearchgate.net

Research has shown that when (ortho-bromophenyl)furan-2-yl-methanones are treated with a palladium catalyst in the presence of a strong base such as potassium tert-butoxide and triphenylphosphine as the ligand, the reaction proceeds via an α-arylation of the furan ring, which is accompanied by the cleavage of the C(CO)–C bond. rsc.orgresearchgate.net In this pathway, the furan ring effectively acts as a leaving group. rsc.org

Conversely, when the reaction conditions are modified to use a weaker base like potassium carbonate in conjunction with a bulky phosphine (B1218219) ligand like tricyclohexylphosphonium tetrafluoroborate (B81430), the reaction pathway shifts dramatically. rsc.orgresearchgate.net Under these conditions, the molecule undergoes an intramolecular β-arylation, leading to the formation of furan-derived fluorenones in high yields, without the cleavage of the C(CO)–C bond. rsc.org This highlights the precise control that can be exerted over the reaction outcome by tuning the catalytic system. rsc.orgresearchgate.net

Table 1: Influence of Reaction Conditions on the Reactivity of (ortho-Bromophenyl)furan-2-yl-methanones

| Catalyst System | Base | Ligand | Predominant Pathway | Product Type | Ref |

|---|---|---|---|---|---|

| Palladium Diacetate | Potassium tert-butoxide | Triphenylphosphine | α-Arylation with C(CO)–C Cleavage | Biaryl Ketone | rsc.orgresearchgate.net |

| Palladium Diacetate | Potassium Carbonate | Tricyclohexylphosphonium tetrafluoroborate | Intramolecular β-Arylation | Furan-derived Fluorenone | rsc.orgresearchgate.net |

Non-Metallic and Organocatalytic Reactivity of this compound

While transition-metal catalysis dominates the reactivity studies of this compound, there is growing interest in non-metallic and organocatalytic transformations. These approaches offer potential benefits such as reduced toxicity, lower cost, and avoidance of metal contamination in the final products. organic-chemistry.org

A notable example of a metal-free transformation is the synthesis of 2,5-diaryl furans. nih.gov A specific derivative, 2,5-bis(2-bromophenyl)furan, has been synthesized using a transition-metal-free method involving the conversion of the corresponding 1,4-bis(2-bromophenyl)buta-1,3-diene. nih.gov This process typically involves photooxidation to form an intermediate endoperoxide, followed by a dehydration reaction, often using a reagent like triphenylphosphine (in its capacity as a reagent, not a ligand for a metal), to yield the furan ring. nih.gov

Organocatalysis, which utilizes small organic molecules to accelerate reactions, presents another avenue for the reactivity of this compound. organic-chemistry.org While specific organocatalytic reactions starting directly from this compound are not extensively documented, the principles of organocatalysis can be applied to its derivatives. For instance, furan rings are known to participate in organocatalytic direct vinylogous aldol (B89426) reactions. d-nb.info Furthermore, metal-free biaryl synthesis methodologies, such as the Truce-Smiles rearrangement involving aryne intermediates, could potentially be adapted for substrates like this compound to construct complex biaryl structures without transition metals. researchgate.net

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving this compound is essential for optimizing existing transformations and designing new synthetic routes. This involves identifying key intermediates and transition states, and comprehending the influence of various reaction parameters.

Identification of Transient Intermediates and Transition States

The reaction mechanisms for this compound, particularly in widely used palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, proceed through a well-established catalytic cycle involving distinct intermediates. mdpi.comlibretexts.org The cycle is initiated by the oxidative addition of the aryl bromide (the C-Br bond of this compound) to a low-valent palladium(0) complex. libretexts.org This is often the rate-determining step and results in the formation of a transient square planar palladium(II) intermediate. mdpi.comlibretexts.org

Following oxidative addition, the next key step is transmetalation, where the organic group from an organometallic reagent (e.g., an arylboronic acid in Suzuki coupling) is transferred to the palladium(II) center, displacing the bromide and forming a new diorganopalladium(II) intermediate. mdpi.com The final step is reductive elimination, where a new carbon-carbon bond is formed between the two organic groups, yielding the final biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. mdpi.comlibretexts.org

While direct isolation of these intermediates is often challenging due to their transient nature, their existence is supported by extensive mechanistic studies, including spectroscopic analysis and computational modeling on analogous systems. libretexts.org For example, in related palladium-catalyzed reactions of 2-bromobenzofurans, the formation of palladium-ligand complexes has been observed using ³¹P NMR spectroscopy, providing evidence for the involvement of these species in the catalytic cycle. rsc.org

Role of Catalyst Loading and Ligand Design in Reaction Efficiency and Selectivity

The efficiency and selectivity of catalytic reactions involving this compound are profoundly influenced by the choice of catalyst, the design of the ligand, and the catalyst loading. In palladium-catalyzed cross-coupling reactions, these factors dictate the reaction rate, yield, and even the final product structure.

Catalyst and Ligand Choice: The nature of the palladium precursor and the associated ligands is critical. For instance, in the synthesis of functionalized furans, PdCl₂(CH₃CN)₂ has been shown to be more effective than Pd(OAc)₂ or Pd(acac)₂. mdpi.comresearchgate.net This is attributed to the weakly coordinating acetonitrile (B52724) ligands, which are easily displaced, allowing for more efficient substrate access to the palladium center compared to the more strongly binding acetate (B1210297) or acetylacetonate (B107027) ligands. mdpi.com The design of phosphine ligands is also crucial; electron-rich and sterically bulky ligands generally enhance the rate of both oxidative addition and reductive elimination, leading to higher catalytic activity. libretexts.org

Ligand-to-Metal Ratio and Selectivity: The ratio of ligand to metal can dramatically alter reaction outcomes. In the cross-coupling of dihalogenated pyridines, varying the equivalents of a triphenylphosphine ligand relative to the palladium source can switch the regioselectivity of the arylation from one position to another. acs.org This is explained by the formation of different catalytic species—mononuclear palladium complexes versus higher-order palladium clusters—which exhibit different reactivity and selectivity. acs.org This principle is directly applicable to controlling selectivity in reactions with poly-functionalized substrates like this compound.

Catalyst Loading: The amount of catalyst used (catalyst loading) is a key parameter for optimization. While higher loadings can increase reaction rates, lower loadings are desirable for cost and sustainability. Studies on the Suzuki coupling of a related 2-(4-bromophenyl)benzofuran (B12281498) showed that increasing the catalyst loading from 1 mol% to 3 mol% significantly enhanced the product yield from 61% to 97%. mdpi.com Conversely, reducing the catalyst loading to parts-per-million (ppm) levels can be a tool to probe reaction mechanisms, as it can help reveal the rate-determining step and substituent effects that might be obscured at higher concentrations. preprints.org

Table 2: Effect of Catalyst, Ligand, and Loading on Cross-Coupling Reactions of Bromo-Furan Derivatives

| Catalyst | Ligand | Loading (mol%) | Substrate | Reaction Type | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | - | 1 | 2-(4-Bromophenyl)benzofuran | Suzuki | 61 | mdpi.com |

| Pd(II) Complex 10 | - | 1 | 2-(4-Bromophenyl)benzofuran | Suzuki | 91 | mdpi.com |

| Pd(II) Complex 10 | - | 3 | 2-(4-Bromophenyl)benzofuran | Suzuki | 97 | mdpi.com |

| Pd(II) Complex 10 | - | 4 | 2-(4-Bromophenyl)benzofuran | Suzuki | 97 | mdpi.com |

| PdCl₂(CH₃CN)₂ | - | 0.01 mmol | 1,3-Diketone | Alkylation-Cyclization | 94 | mdpi.comresearchgate.net |

| Pd(OAc)₂ | - | 0.01 mmol | 1,3-Diketone | Alkylation-Cyclization | 80 | mdpi.comresearchgate.net |

| Pd(acac)₂ | - | 0.01 mmol | 1,3-Diketone | Alkylation-Cyclization | 63 | mdpi.comresearchgate.net |

Solvent Effects and Reaction Condition Optimization

The optimization of reaction conditions, particularly the choice of solvent and base, is paramount for achieving high efficiency in the synthesis of derivatives from this compound. The solvent can influence reaction rates and selectivity by affecting the solubility of reagents and the stability of intermediates and transition states. researchgate.net

Solvent Choice: In palladium-catalyzed reactions, solvent polarity plays a significant role. For the Suzuki coupling of a 2-(4-bromophenyl)benzofuran, a mixed aqueous system of EtOH/H₂O (1:1) was found to be optimal, while using H₂O, EtOH, DMF, or DMSO alone resulted in only trace amounts of product. mdpi.com In other furan syntheses, dioxane was identified as the superior solvent, yielding 94% of the product, compared to significantly lower yields in THF, CH₃CN, or toluene. mdpi.comresearchgate.net Polar solvents can be particularly effective for reactions that proceed through polar transition states, such as the oxidative addition of aryl triflates to a Pd(0) complex. researchgate.net

Base Selection: The base is another critical component, particularly in cross-coupling reactions where it participates in the transmetalation step. mdpi.com A screening of bases for the Suzuki coupling of 2-(4-bromophenyl)benzofuran demonstrated that K₂CO₃ provided the highest yield (97%), whereas other bases like NaOH (78%), Cs₂CO₃ (63%), NaHCO₃ (53%), and NEt₃ (28%) were less effective. mdpi.com The proper choice of base is therefore essential for maximizing the efficiency of the catalytic cycle.

Table 3: Optimization of Solvent and Base for Cross-Coupling of Bromo-Furan Derivatives

| Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|

| Pd(II) Complex 10 | EtOH/H₂O (1:1) | K₂CO₃ | 80 | 97 | mdpi.com |

| Pd(II) Complex 10 | EtOH/H₂O (1:1) | NaOH | 80 | 78 | mdpi.com |

| Pd(II) Complex 10 | EtOH/H₂O (1:1) | Cs₂CO₃ | 80 | 63 | mdpi.com |

| Pd(II) Complex 10 | EtOH/H₂O (1:1) | NaHCO₃ | 80 | 53 | mdpi.com |

| Pd(II) Complex 10 | EtOH/H₂O (1:1) | NEt₃ | 80 | 28 | mdpi.com |

| PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | 80 | 94 | mdpi.comresearchgate.net |

| PdCl₂(CH₃CN)₂ | THF | K₂CO₃ | 80 | 75 | mdpi.comresearchgate.net |

| PdCl₂(CH₃CN)₂ | CH₃CN | K₂CO₃ | 80 | 68 | mdpi.comresearchgate.net |

| PdCl₂(CH₃CN)₂ | Toluene | K₂CO₃ | 80 | 55 | mdpi.comresearchgate.net |

Computational and Theoretical Chemistry Studies of 2 2 Bromophenyl Furan

Electronic Structure and Molecular Conformation Analysis

The electronic and conformational properties of 2-(2-Bromophenyl)furan are fundamental to understanding its stability and reactivity. Computational methods provide a powerful avenue for exploring these characteristics at the molecular level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized ground state geometry and electronic structure of molecules. mdpi.com For aromatic and heterocyclic compounds like this compound, DFT calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311+G(d,p). rroij.com This process minimizes the energy of the molecule to predict its most stable three-dimensional shape, providing data on bond lengths, bond angles, and dihedral angles. rroij.com

To illustrate the type of data obtained, the following table shows theoretical geometric parameters for a similar chalcone (B49325) derivative, 2(E)‐1‐(3‐Bromothiophene‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one (BTF), calculated at the B3LYP/6-311+G(d,p) level. rroij.com

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=C (furan) | 1.374 |

| Bond Length | C-O (furan) | 1.429 |

| Bond Length | C-Br | 1.881 |

| Bond Angle | C-O-C (furan) | 109.0 |

| Bond Angle | C-C-Br | 118.3 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iucr.org The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive, more polarizable, and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. iucr.orgnih.gov

For this compound, the HOMO is expected to be distributed across the π-systems of both the furan (B31954) and bromophenyl rings, characteristic of π-bonding orbitals. researchgate.net The LUMO, representing the π-antibonding orbitals, would also be delocalized over the conjugated system. researchgate.net In studies of similar molecules, the HOMO and LUMO are often dispersed over the entire molecule, indicating potential for intramolecular charge transfer upon excitation. mdpi.com

The following table presents FMO energy values calculated for a related compound, 2(E)‐1‐(3‐Bromothiophene‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one, which illustrate the typical outputs of such an analysis. rroij.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.367 |

| ELUMO | -2.705 |

| Energy Gap (ΔE) | 3.662 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wavefunction into the familiar language of Lewis structures (bonds and lone pairs). uni-muenchen.de It is used to investigate intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to molecular stability. nih.gov The analysis examines interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). nih.gov A higher E(2) value indicates a more significant interaction between the electron donor and acceptor orbitals, leading to greater charge delocalization and increased stability of the molecule. nih.gov For this compound, significant interactions would be expected between the π orbitals of the furan ring and the π* orbitals of the phenyl ring, as well as between the lone pair electrons on the oxygen and bromine atoms and adjacent antibonding orbitals.

An illustrative table of significant NBO interactions for a furan-containing imidazole (B134444) derivative is shown below, highlighting the type of data generated. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |

|---|---|---|

| π(C=C) | π(C=C) | 81.59 |

| LP(O) | σ(C-C) | 25.77 |

| LP(Br) | σ*(C-C) | 12.45 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. rroij.com The MEP surface is plotted over the molecule's electron density, using a color scale to represent different potential values. iucr.org Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. iucr.org

For this compound, the MEP map would be expected to show a region of high negative potential around the furan's oxygen atom due to its lone pairs, making it a likely site for electrophilic interaction. rroij.com The π-systems of the aromatic rings would also exhibit negative potential. iucr.org In contrast, the hydrogen atoms would show positive potential. The bromine atom, with its electron-withdrawing nature and lone pairs, presents a more complex site, influencing the potential of the adjacent carbon atom.

Prediction of Spectroscopic Properties from Quantum Chemical Models

Quantum chemical calculations are not only for structural analysis but can also accurately predict spectroscopic properties, providing a powerful complement to experimental measurements.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. rroij.com After geometry optimization, frequency calculations are performed to predict the wavenumbers and intensities of the vibrational modes of the molecule. rroij.com These theoretical spectra are invaluable for assigning the bands observed in experimental FT-IR and FT-Raman spectra. rroij.com

It is a common practice to scale the calculated vibrational frequencies by a specific factor because theoretical calculations, often performed on isolated molecules in the gas phase, tend to overestimate the frequencies compared to experimental results from solid or liquid states. mdpi.com For calculations using the B3LYP functional, scaling factors are well-established. A detailed assignment of vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. rroij.com

For this compound, key vibrational modes would include C-H stretching of the aromatic rings, C-O-C stretching of the furan ring, and the C-Br stretching vibration. The table below provides an example of how calculated and experimental vibrational frequencies are compared for a related chalcone, illustrating the typical assignments. mdpi.com

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| Aromatic C-H stretch | 3152 | 3120 | Stretching vibration of C-H bonds in phenyl and furan rings |

| C=C stretch | 1628 | 1574 | Stretching of carbon-carbon double bonds in the rings |

| C-O-C stretch | 1250 | 1245 | Asymmetric/Symmetric stretching of the furan ether linkage |

| C-Br stretch | 680 | 675 | Stretching vibration of the carbon-bromine bond |

Theoretical Electronic Spectra: Ultraviolet-Visible (UV-Vis) Absorption

Theoretical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the ultraviolet-visible (UV-Vis) absorption spectra of molecules like this compound. These methods can determine the electronic transitions responsible for the absorption bands observed experimentally.

For similar molecular structures, TD-DFT calculations have been successfully used to predict the maximum absorption wavelengths (λmax). tandfonline.com For instance, in a study on a related Schiff base containing a bromo-substituted phenyl ring, TD-DFT calculations were performed to determine the λmax in the UV-Vis spectra. tandfonline.com The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is critical for achieving good agreement between theoretical and experimental data. tandfonline.com The influence of solvents on the electronic spectra can also be modeled using approaches like the Polarizable Continuum Model (PCM), which provides a more accurate representation of the molecule's behavior in solution. tandfonline.com

In a broader context, computational studies on various furan derivatives have demonstrated the utility of DFT in analyzing their electronic properties. dntb.gov.uarroij.comresearchgate.net For example, the electronic properties of 2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one were analyzed using UV-Vis absorption spectra, where the TD-DFT method was employed to understand the electronic transitions. rroij.com Similarly, for 2-(Furan-2-yl)-1H-benzo[d]imidazole, theoretical and experimental UV-Visible investigations were correlated to gain better insights into the absorption spectral studies. researchgate.netresearchgate.net These studies often involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic excitation energies and the nature of the transitions. rroij.comresearchgate.net

Table 1: Representative Theoretical UV-Vis Absorption Data for Furan Derivatives

| Compound | Method/Basis Set | Solvent | Calculated λmax (nm) |

| (E)-N-[4-bromo-2-(trifluromethoxy)phenyl]-1-(5-nitrothiophen-2-yl)methanimine | TD-DFT/B3LYP/6-311++G(d,p) | Gas Phase | Not Specified |

| 2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one | TD-DFT/B3LYP | Not Specified | Not Specified |

| 2-(Furan-2-yl)-1H-benzo[d]imidazole | TD-DFT/B3LYP/6-311++G(d,p) | Gas Phase, DCM, Benzene (B151609) | 301.49 (Gas Phase) |

This table is illustrative and compiles data from studies on related compounds to demonstrate the application of theoretical methods.

Mechanistic Insights from Computational Reaction Dynamics

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including the formation and transformation of this compound. By modeling reaction pathways, energy barriers, and the structures of transition states and intermediates, a detailed understanding of the reaction dynamics can be achieved.

Density Functional Theory (DFT) calculations are frequently used to map the potential energy surfaces of reactions. smu.edu This allows for the determination of activation energies (energy barriers) and the identification of the most favorable reaction pathways. smu.edu For instance, in the synthesis of substituted furans, computational studies have been used to investigate the mechanism of cyclization reactions. vhu.edu.vn These studies can reveal whether a reaction proceeds through a concerted or a stepwise mechanism by comparing the energy barriers of the different pathways. researchgate.net

The United Reaction Valley Approach (URVA) is a sophisticated method used to analyze reaction mechanisms in detail. smu.edu It partitions the reaction path into distinct phases, such as reactant preparation, transition state passage, and product formation, providing a deeper understanding of the chemical transformations occurring at each stage. smu.edu

While specific studies on the reaction dynamics of this compound were not found, the principles can be applied. For example, in the synthesis of furans from α-propargyl-β-ketoester substrates catalyzed by iodine, DFT calculations were used to explore different mechanistic possibilities, including the involvement of substrate pairs in a concerted proton transfer and cyclization, and calculated an energy barrier of +25.1 kcal/mol for this process. vhu.edu.vn Similarly, in the Diels-Alder reaction of furan with substituted alkynes, DFT calculations at the B3LYP/6-311G(d,p) level have been used to study the potential energy surface and determine the regioselectivity of the cycloaddition. researchgate.net

Computational modeling is also crucial for understanding catalyzed reactions, such as those involving palladium catalysts often used in the synthesis of biaryl compounds like this compound via Suzuki-Miyaura cross-coupling. mdpi.commdpi.com DFT calculations can be used to model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. These models provide insights into the role of ligands, the stability of intermediates, and the factors controlling the efficiency and selectivity of the catalyst.

For example, in the palladium-catalyzed synthesis of functionalized furans, different palladium catalysts were evaluated, and it was found that the choice of catalyst, solvent, and base significantly impacts the reaction yield. mdpi.com Computational studies can help to rationalize these experimental observations by examining the binding energies of ligands and substrates to the metal center and the energy profiles of the catalytic steps.

In the context of ligand binding, molecular docking studies are often employed to predict the binding affinity and orientation of a molecule within the active site of a protein. mdpi.com While this is more common in medicinal chemistry, the principles of analyzing intermolecular interactions are also relevant to understanding ligand-catalyst interactions in synthesis. For N-(4-bromophenyl)furan-2-carboxamide and its derivatives, molecular docking was used to study their interaction with bacterial proteins, highlighting the importance of computational methods in understanding molecular recognition. mdpi.com

Advanced Spectroscopic Characterization of 2 2 Bromophenyl Furan and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of a derivative, N-(4-bromophenyl)furan-2-carboxamide, shows distinct signals corresponding to the different protons in the molecule. For instance, the proton on the furan (B31954) ring (H-5) appears as a doublet of doublets at 7.94 ppm, while the other furan protons (H-3 and H-4) and the protons of the bromophenyl group are also observed at their characteristic chemical shifts. mdpi.com In another derivative, 5-(2-bromophenyl)furan-2-carboxaldehyde, the aldehyde proton signal is notably downfield at 9.69 ppm. mdpi.com The protons on the furan ring appear at 7.69 ppm and 7.37 ppm, each as a doublet with a coupling constant of 3.74 Hz, indicative of their vicinal relationship. mdpi.com The four protons of the bromophenyl ring appear as a multiplet between 7.47 and 7.92 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information. For N-(4-bromophenyl)furan-2-carboxamide, the carbonyl carbon of the amide is observed at 156.71 ppm, and the carbons of the furan and bromophenyl rings resonate at their expected chemical shifts. mdpi.com In 5-(2-bromophenyl)furan-2-carboxaldehyde, the aldehyde carbonyl carbon is found at 177.4 ppm, while the furan and bromophenyl carbons appear in the aromatic region of the spectrum. mdpi.com

Table 1: ¹H NMR Data for 5-(2-Bromophenyl)furan-2-carboxaldehyde mdpi.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH=O | 9.69 | s | - |

| H-3 | 7.69 | d | 3.74 |

| H-4 | 7.37 | d | 3.74 |

| ArH | 7.47-7.92 | m | - |

| Solvent: DMSO-d₆ |

Table 2: ¹³C NMR Data for 5-(2-Bromophenyl)furan-2-carboxaldehyde mdpi.com

| Carbon | Chemical Shift (δ, ppm) |

| CHO | 177.4 |

| C-5 | 159.67 |

| C-2 | 149.82 |

| C-4 | 128.6 |

| C-3 | 122.2 |

| Ar-C | 134.86, 130.68, 129.88, 119.48, 114.61 |

| Solvent: DMSO-d₆ |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of 2-(2-bromophenyl)furan and its derivatives. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. A cross-peak in the COSY spectrum indicates that two protons are coupled, typically through two or three bonds. This is crucial for identifying adjacent protons in the furan and phenyl rings. researchgate.netgithub.io

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). github.ionanalysis.com Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the direct assignment of carbon resonances based on their attached protons. github.ionanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule, such as linking the furan and phenyl rings. researchgate.netgithub.io

For example, in the analysis of 5-(2-bromophenyl)furan-2-carboxaldehyde, an HMBC experiment would show a correlation between the aldehyde proton and the C-2 carbon of the furan ring, confirming their connectivity. mdpi.com Similarly, correlations between the furan protons and the carbons of the bromophenyl ring would definitively establish the substitution pattern. The collective interpretation of these 2D NMR spectra provides a comprehensive and unambiguous structural assignment. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. uni-siegen.de These techniques are highly sensitive to the types of chemical bonds and functional groups present in a molecule. vscht.cz

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. uni-siegen.de In this compound and its derivatives, characteristic infrared absorption bands can be observed.

For instance, in 5-(2-bromophenyl)furan-2-carboxaldehyde, a strong absorption band for the carbonyl group (C=O) of the aldehyde is observed at 1691 cm⁻¹. mdpi.com The C-O stretching vibration of the furan ring is seen at 1377 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings are found in the 1600-1450 cm⁻¹ region. mdpi.com The presence of the bromine atom can also influence the fingerprint region of the spectrum (below 1500 cm⁻¹).

In a related derivative, 3-(2-bromophenyl)-2-cyano-N-(furan-2-ylmethyl)acrylamide, the FT-IR spectrum displays a characteristic nitrile (C≡N) stretching band at 2216 cm⁻¹ and a carbonyl (C=O) stretching band at 1675 cm⁻¹. derpharmachemica.com

Table 3: Characteristic FT-IR Frequencies for Derivatives of this compound

| Functional Group | Derivative | Wavenumber (cm⁻¹) | Reference |

| C=O (aldehyde) | 5-(2-Bromophenyl)furan-2-carboxaldehyde | 1691 | mdpi.com |

| C-O (furan) | 5-(2-Bromophenyl)furan-2-carboxaldehyde | 1377 | mdpi.com |

| C≡N (nitrile) | 3-(2-Bromophenyl)-2-cyano-N-(furan-2-ylmethyl)acrylamide | 2216 | derpharmachemica.com |

| C=O (amide) | 3-(2-Bromophenyl)-2-cyano-N-(furan-2-ylmethyl)acrylamide | 1675 | derpharmachemica.com |

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for observing vibrations of non-polar bonds and symmetrical vibrations. anton-paar.com The Raman spectrum is well-suited for studying the skeletal vibrations of the furan and phenyl rings, as well as the effects of conjugation between the two rings. anton-paar.commdpi.com

The skeletal vibrations of the aromatic rings, which involve the stretching and deformation of the entire ring system, typically appear in the fingerprint region of the Raman spectrum (below 1500 cm⁻¹). anton-paar.com The position and intensity of these bands are sensitive to the substitution pattern and the degree of conjugation. The C-Br stretching vibration would also be observable in the low-frequency region of the Raman spectrum.

In conjugated systems like this compound, the delocalization of π-electrons between the furan and phenyl rings can lead to shifts in the vibrational frequencies of the C=C bonds. These effects can be effectively studied using Raman spectroscopy. For example, a study on a related chalcone (B49325) derivative, 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one, utilized Raman spectroscopy to identify C=C stretching vibrations at 1640 cm⁻¹ and 1581 cm⁻¹. rroij.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M⁺+2) of almost equal intensity.

The fragmentation of this compound under mass spectrometric conditions can involve the loss of the bromine atom, the furan ring, or other small fragments. The analysis of these fragment ions can help to confirm the connectivity of the furan and bromophenyl rings. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the compound. rsc.org For instance, the HRMS data for benzofuran-2-yl(2-bromophenyl)methanone showed the [M+Na]⁺ ion at m/z 322.9684, which is very close to the calculated value of 322.9678 for C₁₅H₉BrNaO₂. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing highly accurate mass measurements. chromatographyonline.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can determine the mass of a molecule with an error of less than 5 ppm, allowing for the confident determination of its elemental composition. chromatographyonline.comlibretexts.org

The molecular formula of this compound is C₁₀H₇BrO. The presence of bromine is a key characteristic, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a distinctive isotopic pattern in the mass spectrum, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.

For this compound, the expected exact masses for the molecular ions are:

[C₁₀H₇⁷⁹BrO]⁺ : Calculated m/z 221.9708

[C₁₀H₇⁸¹BrO]⁺ : Calculated m/z 223.9687

In the analysis of derivatives, HRMS is crucial for confirming the successful incorporation of various substituents. For instance, in the synthesis of N-(4'-Chlorobiphenyl-4-yl)furan-2-carboxamide, a derivative of furan, HRMS was used to confirm the product, with the observed [M+H]⁺ peak at m/z 298.9 matching the expected value. mdpi.com Similarly, a study on pyrazole (B372694) derivatives containing a furan moiety utilized HRMS to verify the structures of synthesized compounds, such as 3-(2-Bromophenyl)-5-methyl-N,1-diphenyl-1H-pyrazole-4-carboxamide, which had a calculated mass of 434.0686 for [M+H]⁺ and was found to be 434.0674. rsc.org

Table 1: HRMS Data for this compound and Related Derivatives

| Compound Name | Molecular Formula | Calculated Exact Mass (m/z) | Found Mass (m/z) | Ion | Reference |

| This compound | C₁₀H₇⁷⁹BrO | 221.9708 | - | [M]⁺ | - |

| This compound | C₁₀H₇⁸¹BrO | 223.9687 | - | [M+2]⁺ | - |

| 3-(2-Bromophenyl)-5-methyl-N,1-diphenyl-1H-pyrazole-4-carboxamide | C₂₃H₁₉BrN₃O | 434.0686 | 434.0674 | [M+H]⁺ | rsc.org |

| 2-(3-(2-Bromophenyl)-4,5-dihydroisoxazol-5-yl)-1-phenylethanone | C₁₇H₁₅BrNO₂ | 344.0286 | 344.0289 | [M]⁺ | rsc.org |

| N-(4'-Chlorobiphenyl-4-yl)furan-2-carboxamide | C₁₇H₁₂ClNO₂ | 298.0584 | 298.9 | [M+H]⁺ | mdpi.com |

Fragmentation Pattern Analysis for Structural Confirmation

Electron Impact (EI) mass spectrometry induces fragmentation of the molecular ion, providing a fingerprint that is characteristic of the molecule's structure. libretexts.org The analysis of these fragmentation patterns helps in confirming the arrangement of atoms and functional groups.

For this compound, the fragmentation is expected to be influenced by the stability of the aromatic furan and phenyl rings. Common fragmentation pathways for aromatic compounds involve the loss of small, stable molecules or radicals. libretexts.org

Expected fragmentation patterns for this compound would likely include:

Loss of Br radical: The cleavage of the C-Br bond would result in a significant fragment at [M-Br]⁺.

Loss of CO: Furan rings are known to lose carbon monoxide, leading to a fragment at [M-CO]⁺.

Loss of H atom: A peak corresponding to [M-H]⁺ is common in aromatic systems.

Loss of formyl radical (CHO): This can occur from the furan ring, resulting in a [M-CHO]⁺ fragment.

Studies on substituted furans have shown that fragmentation is often directed by the substituents. researchgate.netimreblank.ch For instance, alkylfurans typically show fragmentation via the loss of alkenes from the alkyl chain. ethz.ch In the case of 2,5-diaryl furans, the molecular ion is often the base peak, indicating the high stability of the core structure. researchgate.net The fragmentation of this compound would thus provide valuable information to confirm the connectivity of the phenyl and furan rings and the position of the bromine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org This technique is particularly useful for studying compounds with conjugated π-systems, such as this compound. ethz.ch The absorption maxima (λ_max) and molar absorptivity (ε) provide insights into the electronic structure of the molecule. upi.edu

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the conjugated system formed by the furan and phenyl rings. msu.edu Benzene (B151609) itself exhibits strong absorption bands below 260 nm. upi.edu The extended conjugation in 2-phenylfuran (B99556) shifts these absorptions to longer wavelengths (a bathochromic shift).

The introduction of the bromine atom on the phenyl ring can further influence the spectrum. While bromine is generally considered an auxochrome, its effect can be complex, potentially causing a further red shift and changes in absorption intensity. The planarity of the molecule is a crucial factor; a more planar conformation allows for better orbital overlap and extended conjugation, leading to absorption at longer wavelengths. researchgate.net

In a study of 2,5-diaryl furans, the UV spectra in dichloromethane (B109758) showed a single, unstructured band attributed to a π-π* electron transition in the conjugated network. researchgate.net For a related complex, [6-(Furan-2-yl)-2,2′-bipyridine]bis(triphenylphosphine) Copper(I), electronic transitions corresponding to ligand-centered π→π* and n→π* transitions were observed in the 230–350 nm range. mdpi.com

Table 2: Representative UV-Vis Absorption Data for Furan-Containing Systems

| Compound/System | Solvent | λ_max (nm) | Transition Type | Reference |

| Isoprene | - | 222 | π→π | msu.edu |

| Benzene | - | 184, 204, 254 | π→π | upi.edu |

| [Cu(6-(Furan-2-yl)-2,2′-bipyridine)(PPh₃)₂][BF₄] | Chloroform | 242, 252, 266, 333 | LC, π→π, n→π | mdpi.com |

| 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole derivatives | Dichloromethane | ~350 | π→π* | researchgate.net |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. This technique is the gold standard for determining molecular geometry and intermolecular interactions. tandfonline.com

For this compound, a key structural parameter is the dihedral angle between the planes of the furan and phenyl rings. This angle dictates the extent of electronic conjugation between the two rings. A smaller dihedral angle implies a more planar structure and greater conjugation.

While a crystal structure for this compound itself was not found in the search results, data from analogous and derivative structures provide valuable insights. For example, the crystal structure of 2-(4-Bromophenyl)-1-(methylsulfanyl)naphtho[2,1-b]furan shows that the bromophenyl ring is rotated out of the naphthofuran plane with a dihedral angle of 42.29°. iucr.org In another related structure, 9-(5-(4-Bromophenyl) furan-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, X-ray analysis was used to confirm the final structure. arabjchem.org Studies on other 2,5-bis(3-bromophenyl)furan polymorphs have also highlighted the importance of bromine-based halogen interactions in dictating the crystal packing. researchgate.net The crystal structure of 3-(2-Bromoethoxy)-4-(4-bromophenyl)furan-5(2H)-one revealed a nearly planar arrangement between the furanone ring and the benzene ring, with a dihedral angle of 1.2°. nih.gov

These examples demonstrate that X-ray crystallography can precisely define the conformation of the phenyl and furan rings relative to each other and identify any significant intermolecular interactions, such as π–π stacking or halogen bonding, that stabilize the crystal lattice. iucr.org

Table 3: Crystallographic Data for a Related Bromophenyl-Furanone Derivative

| Parameter | Value |

| Compound | 3-(2-Bromoethoxy)-4-(4-bromophenyl)furan-5(2H)-one nih.gov |

| Molecular Formula | C₁₂H₁₀Br₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6171 (13) |

| b (Å) | 10.4434 (16) |

| c (Å) | 13.958 (2) |

| β (°) ** | 95.831 (3) |

| Volume (ų) ** | 1249.6 (3) |

| Dihedral Angle (Furanone-Benzene) | 1.2 (3)° |

Synthetic Utility and Applications of 2 2 Bromophenyl Furan As a Versatile Chemical Building Block

Precursor for Complex Furan-Containing Heterocyclic Systems

2-(2-Bromophenyl)furan serves as a valuable starting material for the synthesis of a variety of intricate heterocyclic structures that incorporate a furan (B31954) moiety. Its ability to undergo intramolecular cyclization and participate in coupling reactions makes it a powerful tool for constructing complex molecular architectures.

Access to Benzo[b]furan Derivatives through Cyclization and Coupling Strategies

One of the most significant applications of this compound is in the synthesis of benzo[b]furan derivatives. These compounds are prevalent in numerous natural products and synthetic molecules of industrial and medicinal importance. chim.it

Intramolecular cyclization of this compound and its derivatives is a common strategy to construct the benzo[b]furan core. For instance, palladium-catalyzed intramolecular β-arylation of (ortho-bromophenyl)furan-2-yl-methanones, which can be derived from this compound, affords furan-derived fluorenones, a class of benzo[b]furan-containing polycycles. rsc.orgresearchgate.net This transformation typically proceeds in the presence of a palladium catalyst and a suitable base. rsc.org

Furthermore, iron and copper-catalyzed intramolecular C-O bond formation has been utilized to synthesize benzo[b]furans from precursors like 1-(2-bromoaryl)ketones. acs.org This highlights the versatility of transition metal catalysis in achieving these cyclizations. While some methods may require the use of more expensive starting materials or catalysts, the development of more sustainable protocols, such as those using copper-TMEDA complexes in water, offers promising alternatives. organic-chemistry.org

The following table summarizes selected examples of benzo[b]furan synthesis starting from precursors related to this compound.

| Starting Material | Catalyst/Reagents | Product | Yield (%) | Reference |

| (ortho-bromophenyl)furan-2-yl-methanones | Pd(OAc)₂, P(t-Bu)₃·HBF₄, K₂CO₃ | Furan-derived fluorenones | High | rsc.orgresearchgate.net |

| 1-(2-Iodoaryl)ketones | CuI, DMEDA | Benzo[b]furans | 55-59 | acs.org |

| 2-Haloaromatic ketones | CuI | Benzo[b]furans | 72-99 | researchgate.net |

| 2-(2-Bromophenyl)-3-oxopropionic acid methyl ester | FeCl₃, 2,2,6,6-tetramethylheptane-3,5-dione | Methyl benzo[b]furan-3-carboxylates | Good | researchgate.net |

Formation of Furan-Derived Fluorenones and Other Fused Polycycles

As briefly mentioned, this compound derivatives are instrumental in the synthesis of furan-derived fluorenones. A notable method involves the selective palladium-catalyzed intramolecular β-arylation of (ortho-bromophenyl)furan-2-yl-methanones. rsc.orgresearchgate.net This reaction, when conducted with potassium carbonate as the base and tricyclohexylphosphonium tetrafluoroborate (B81430) as the ligand, leads to high yields of the desired fluorenones. rsc.org This process demonstrates a powerful C-H activation/C-C bond formation strategy for constructing these complex polycyclic systems. rsc.orgresearchgate.net

The versatility of this approach allows for the synthesis of a wide variety of substituted furan-derived fluorenones, starting from appropriately functionalized (ortho-bromophenyl)furan-2-yl-methanones. rsc.org

Synthesis of Polycyclic Aromatic Compounds via Diels-Alder Reactions

The furan moiety within this compound can act as a diene in Diels-Alder reactions, providing a pathway to polycyclic aromatic compounds (PAHs). wikipedia.org Diels-Alder reactions of furans with various dienophiles, such as arynes, can lead to the formation of dihydronaphthalene derivatives. wikipedia.org These intermediates are valuable for the subsequent synthesis of more complex PAHs. wikipedia.orgresearchgate.net

For example, the reaction of a furan with benzyne, generated in situ, can yield a bridged adduct that can be further transformed into a substituted naphthalene. wikipedia.org This strategy offers a modular approach to building complex aromatic systems. While direct examples involving this compound in this specific context are not extensively detailed in the provided results, the known reactivity of the furan ring in Diels-Alder reactions suggests its potential in this area. wikipedia.orgbeilstein-journals.org

Role in Cross-Coupling Chemistry for Carbon-Carbon Bond Formation

The bromine atom on the phenyl ring of this compound makes it an excellent substrate for various cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. These reactions are pivotal in modern organic synthesis for constructing complex molecular frameworks from simpler precursors.

Construction of Biaryl and Teraryl Architectures

Suzuki-Miyaura cross-coupling is a powerful and widely used method for the synthesis of biaryl compounds. gre.ac.uk this compound can serve as the aryl halide partner in these reactions, coupling with various arylboronic acids or their esters to form 2-aryl-substituted phenylfurans. These biaryl structures are important motifs in medicinal chemistry and materials science. nih.govrecercat.cat

For example, the Suzuki cross-coupling of 2-(4-bromophenyl)benzofuran (B12281498) with arylboronic acids has been shown to proceed in good yields in aqueous media using a palladium catalyst. nih.gov This methodology provides a straightforward route to novel heterobiaryl compounds. nih.gov The reaction conditions are often mild, and a wide range of functional groups can be tolerated on the coupling partners. recercat.cat

The table below presents examples of biaryl synthesis using Suzuki-Miyaura coupling with bromo-substituted aryl furans.

| Aryl Halide | Arylboronic Acid/Ester | Catalyst/Base | Product | Yield (%) | Reference |

| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex, K₂CO₃ | 2-(4'-Methoxybiphenyl-4-yl)benzofuran | 92-98 | nih.gov |

| N-(4-Bromophenyl)furan-2-carboxamide | Various arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | N-(Aryl-substituted phenyl)furan-2-carboxamides | 32-83 | nih.gov |

| 2-Bromofuran (B1272941) | Various arylboronic acids | Pd@MIL-101-NH₂, Base | 2-Aryl-furans | Good | recercat.cat |

Facilitation of Aryl-Heteroaryl Linkages

Beyond the construction of biaryl systems, this compound is also crucial for forging linkages between aryl and other heteroaryl rings. This is particularly important in the synthesis of complex molecules with diverse electronic and biological properties. researchgate.net

The Suzuki-Miyaura coupling is again a key reaction in this context. For instance, 5-bromofuran C-nucleosides, which can be prepared from 2-bromofuran, undergo Suzuki coupling with heteroarylboronic acids to yield 5-(hetero)arylfuran C-nucleosides. researchgate.net This demonstrates the modularity of using bromo-substituted furans to introduce various heteroaryl moieties. This approach is valuable for creating novel covalent analogues of nucleoside pairs and for developing fluorescent labels for biomolecules. researchgate.net

The ability to couple this compound with a wide range of heteroarylboronic acids or other organometallic reagents opens up a vast chemical space for the design and synthesis of new functional molecules.

Integration into Materials Science Precursors

This compound serves as a valuable precursor in materials science, primarily due to the distinct reactivity of its furan and bromophenyl components. These functionalities allow for its incorporation into advanced polymeric and π-conjugated systems, enabling the development of materials with tailored electronic and physical properties.

The furan ring is a heterocyclic aromatic compound that can be incorporated into the backbone of conjugated polymers. nih.govrsc.org Such polymers, featuring an extended system of alternating single and double bonds, are often electrically conductive or semiconductive. While direct electropolymerization of this compound is not widely documented, its structure is highly conducive to serving as a monomer unit in the synthesis of conductive polymers through various cross-coupling methodologies.

The furan moiety within this compound can act as a diene in the Diels-Alder reaction, a powerful [4+2] cycloaddition used in synthetic chemistry. wikipedia.org This reactivity is extensively harnessed in polymer science for the functionalization and cross-linking of materials. researchgate.netscielo.br Polymers can be modified to include pendant furan groups, which then serve as reactive handles for attaching other molecules, particularly those with a dienophile group like a maleimide (B117702). mdpi.commdpi.com

The process typically involves two stages. First, a base polymer is synthesized or modified to incorporate the this compound unit. This could be achieved by creating a polymer with reactive sites that can be reacted with a derivative of the furan compound. Once the polymer is functionalized with these pendant furan rings, it can be treated with a dienophile. This Diels-Alder reaction creates stable oxanorbornene adducts, effectively grafting the dienophile's parent molecule onto the polymer chain. researchgate.net

A significant advantage of the furan-maleimide Diels-Alder reaction is its thermal reversibility. scielo.brrsc.org Upon heating, the cycloadduct can undergo a retro-Diels-Alder reaction, breaking the bond and regenerating the furan and maleimide groups. rsc.org This dynamic covalent chemistry allows for the development of self-healing materials and reprocessable thermosets. researchgate.net For instance, a cross-linked polymer network formed via this reaction can be broken upon heating, allowing the material to flow and heal cracks, and then reformed upon cooling. scielo.brrsc.org

Table 1: Diels-Alder Reaction for Polymer Functionalization

| Feature | Description | Relevance to this compound |

| Reaction Type | [4+2] Cycloaddition | The furan ring acts as the diene. |

| Common Dienophile | Maleimide derivatives | Reacts with the furan moiety to form a stable adduct. mdpi.com |

| Application | Post-polymerization modification, cross-linking. | Allows for the attachment of various functional molecules to a polymer backbone containing the furan unit. |

| Key Property | Thermal Reversibility (Retro-Diels-Alder) | Enables the creation of "smart" materials like self-healing polymers and recyclable thermosets. researchgate.netscielo.brrsc.org |

This compound is an ideal building block for constructing larger π-electron conjugated systems, which are fundamental to organic electronic and optoelectronic materials. nih.govacs.org The properties of these materials, such as their light absorption/emission wavelengths and charge transport capabilities, are highly dependent on their molecular structure, specifically the extent of conjugation and the nature of the constituent aromatic units. acs.org

The synthesis of these systems often relies on iterative cross-coupling reactions to link aromatic units into oligomers or polymers. rsc.orguniversiteitleiden.nl The this compound molecule offers two distinct points for extending the π-system: the bromine atom and the furan ring.

Coupling at the Bromine Site: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows the phenyl ring to be connected to other aromatic or vinyl groups, extending the conjugation in a controlled, stepwise manner. acs.orgrsc.org

Functionalization of the Furan Ring: The furan ring can also be functionalized, typically at the 5-position, to create diaryl furans which are important structures in optoelectronic materials. nih.govacs.org

By strategically combining these reactions, chemists can synthesize a wide array of furan-containing π-conjugated compounds with tailored properties. The electron-rich nature of the furan ring contrasts with other aromatic systems, and its incorporation can significantly influence the HOMO/LUMO energy levels of the final molecule. mdpi.comrsc.org This tuning is critical for designing materials for specific applications, such as sensitizers in dye-sensitized solar cells (DSSCs) or emitters in OLEDs. acs.orgrsc.org The steric interactions between the phenyl and furan rings can also influence the planarity of the conjugated system, which in turn affects the electronic properties. rsc.org

Strategic Intermediate for Further Chemical Functionalization and Derivatization

Beyond its direct use in materials, this compound is a versatile intermediate for the synthesis of more complex organic molecules. Its utility stems from the presence of two key reactive sites: the carbon-bromine bond and the furan ring system.

The bromine atom serves as a highly reliable functional handle for a multitude of transformations. It is an excellent leaving group in nucleophilic aromatic substitution reactions and is ideally suited for various metal-catalyzed cross-coupling reactions. mdpi.com For instance, Suzuki-Miyaura coupling with boronic acids, Stille coupling with organostannanes, or Heck coupling with alkenes can be used to introduce a wide variety of substituents at the ortho-position of the phenyl ring, leading to the formation of diverse biaryl compounds and other complex architectures. researchgate.netmdpi.comresearchgate.net The bromine can also be converted into an organometallic reagent through metal-halogen exchange (e.g., with n-butyllithium), which can then react with a range of electrophiles to introduce different functional groups. rsc.org